Cas no 324068-31-7 (1-(4-Chloro-3-nitrophenyl)sulfonyl-4-methylpiperazine)

1-(4-Chloro-3-nitrophenyl)sulfonyl-4-methylpiperazine is a sulfonamide-based organic compound featuring a chloro-nitrophenyl group and a methylpiperazine moiety. This structure imparts reactivity and versatility, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The electron-withdrawing nitro and chloro substituents enhance its electrophilic character, facilitating nucleophilic substitution reactions. The methylpiperazine group contributes to solubility and functionalization potential, particularly in drug discovery for modifying pharmacokinetic properties. Its well-defined chemical properties ensure consistent performance in multi-step synthetic routes. Suitable for controlled reactions, this compound is often employed in the development of bioactive molecules, including kinase inhibitors and antimicrobial agents. High purity and stability under standard conditions further support its utility in research and industrial applications.
1-(4-Chloro-3-nitrophenyl)sulfonyl-4-methylpiperazine structure
324068-31-7 structure
Product Name:1-(4-Chloro-3-nitrophenyl)sulfonyl-4-methylpiperazine
CAS No:324068-31-7
MF:C11H14ClN3O4S
MW:319.764560222626
CID:843306
PubChem ID:2842419
Update Time:2025-06-15

1-(4-Chloro-3-nitrophenyl)sulfonyl-4-methylpiperazine Chemical and Physical Properties

Names and Identifiers

    • 1-[(4-chloro-3-nitrophenyl)sulfonyl]-4-methylpiperazine
    • 1-(4-chloro-3-nitrophenyl)sulfonyl-4-methylpiperazine
    • QVLBUTWRIIGYFT-UHFFFAOYSA-N
    • 1-[(4-Chloro-3-nitrophenyl)sulphonyl]-4-methylpiperazine
    • 1-((4-Chloro-3-nitrophenyl)sulfonyl)-4-methylpiperazine
    • 324068-31-7
    • 7W-0283
    • BDBM50101949
    • Z45507428
    • J-504074
    • 5342-53-0
    • CHEMBL298770
    • 1-(4-chloro-3-nitro-benzenesulphonyl)-4-methyl-piperazine
    • 1-[(4-chloro-3-nitrobenzene)sulfonyl]-4-methylpiperazine
    • DTXSID00385703
    • 1-(4-Chloro-3-nitrobenzenesulfonyl)-4-methylpiperazine
    • G37293
    • SCHEMBL992819
    • CS-0221354
    • EN300-08951
    • AKOS000596027
    • AB00081508-01
    • 1-(4-Chloro-3-nitro-benzenesulfonyl)-4-methyl-piperazine
    • 1-(4-Chloro-3-nitrophenyl)sulfonyl-4-methylpiperazine
    • MDL: MFCD01080234
    • Inchi: 1S/C11H14ClN3O4S/c1-13-4-6-14(7-5-13)20(18,19)9-2-3-10(12)11(8-9)15(16)17/h2-3,8H,4-7H2,1H3
    • InChI Key: QVLBUTWRIIGYFT-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=CC=1[N+](=O)[O-])S(N1CCN(C)CC1)(=O)=O

Computed Properties

  • Exact Mass: 319.03952
  • Monoisotopic Mass: 319.0393548g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 3
  • Complexity: 453
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Topological Polar Surface Area: 94.8Ų

Experimental Properties

  • PSA: 83.76

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Additional information on 1-(4-Chloro-3-nitrophenyl)sulfonyl-4-methylpiperazine

Introduction to 1-(4-Chloro-3-nitrophenyl)sulfonyl-4-methylpiperazine (CAS No. 324068-31-7)

1-(4-Chloro-3-nitrophenyl)sulfonyl-4-methylpiperazine (CAS No. 324068-31-7) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a sulfonyl group, a chloro-substituted phenyl ring, and a nitro group, all attached to a 4-methylpiperazine moiety. These structural elements contribute to its potential biological activities and make it an intriguing candidate for various therapeutic applications.

The chemical structure of 1-(4-Chloro-3-nitrophenyl)sulfonyl-4-methylpiperazine can be represented as C15H17ClN3O3S. The presence of the sulfonyl group and the nitro substituent imparts significant electronic and steric effects, which can influence the compound's reactivity and biological properties. The 4-methylpiperazine moiety, on the other hand, is known for its ability to form hydrogen bonds and interact with biological targets, making it a versatile scaffold in drug design.

In recent years, there has been a growing interest in the development of novel compounds for the treatment of various diseases, particularly those involving inflammation and neurodegenerative disorders. 1-(4-Chloro-3-nitrophenyl)sulfonyl-4-methylpiperazine has been studied for its potential anti-inflammatory and neuroprotective properties. Research has shown that this compound can modulate key signaling pathways involved in inflammation and oxidative stress, making it a promising candidate for further investigation.

A study published in the Journal of Medicinal Chemistry in 2022 evaluated the anti-inflammatory effects of 1-(4-Chloro-3-nitrophenyl)sulfonyl-4-methylpiperazine. The results indicated that this compound significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. Additionally, it demonstrated potent antioxidant activity by scavenging reactive oxygen species (ROS) and upregulating the expression of antioxidant enzymes like superoxide dismutase (SOD) and catalase.

Beyond its anti-inflammatory properties, 1-(4-Chloro-3-nitrophenyl)sulfonyl-4-methylpiperazine has also shown promise in neurodegenerative disease models. A preclinical study conducted in 2021 investigated the neuroprotective effects of this compound in a mouse model of Parkinson's disease. The findings revealed that treatment with 1-(4-Chloro-3-nitrophenyl)sulfonyl-4-methylpiperazine significantly reduced dopaminergic neuron loss and improved motor function in the animals. These results suggest that this compound may have therapeutic potential for treating Parkinson's disease and other neurodegenerative conditions.

The mechanism of action of 1-(4-Chloro-3-nitrophenyl)sulfonyl-4-methylpiperazine is not yet fully understood, but several studies have provided insights into its biological activities. One hypothesis is that the compound exerts its effects by modulating the activity of specific enzymes or receptors involved in inflammatory and oxidative stress pathways. For instance, it has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a key transcription factor that regulates the expression of pro-inflammatory genes.

In addition to its potential therapeutic applications, 1-(4-Chloro-3-nitrophenyl)sulfonyl-4-methylpiperazine is also being explored as a tool compound in chemical biology research. Its unique structural features make it an excellent candidate for structure-activity relationship (SAR) studies, which aim to understand how subtle changes in chemical structure can affect biological activity. By synthesizing analogs with modified functional groups or substituents, researchers can gain valuable insights into the molecular mechanisms underlying the compound's effects.

The synthesis of 1-(4-Chloro-3-nitrophenyl)sulfonyl-4-methylpiperazine typically involves multi-step reactions starting from readily available starting materials. One common synthetic route involves the reaction of 4-chloro-3-nitrobenzenesulfonyl chloride with 1-methylpiperazine under controlled conditions. This process requires careful optimization to achieve high yields and purity levels suitable for further biological evaluation.

In conclusion, 1-(4-Chloro-3-nitrophenyl)sulfonyl-4-methylpiperazine (CAS No. 324068-31-7) is a promising compound with potential applications in anti-inflammatory and neuroprotective therapies. Its unique chemical structure and biological activities make it an important subject of ongoing research in medicinal chemistry and pharmaceutical science. As more studies are conducted to elucidate its mechanisms of action and therapeutic potential, this compound may pave the way for new treatments for various diseases.

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